(E)-N-(2-(2-(4-bromobenzylidene)hydrazinyl)-2-oxoethyl)-4-(piperidin-1-ylsulfonyl)benzamide
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Description
(E)-N-(2-(2-(4-bromobenzylidene)hydrazinyl)-2-oxoethyl)-4-(piperidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C21H23BrN4O4S and its molecular weight is 507.4. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Research has delved into the synthesis and structural characterization of compounds with structures similar to "(E)-N-(2-(2-(4-bromobenzylidene)hydrazinyl)-2-oxoethyl)-4-(piperidin-1-ylsulfonyl)benzamide," focusing on their potential as pharmacological agents or materials with unique properties. For instance, studies have documented the preparation of non-peptide CCR5 antagonists through the synthesis of related benzamide derivatives, revealing insights into the structural requirements for biological activity against specific targets like the CCR5 receptor, which is significant in HIV-1 infection prevention (H. Bi, 2014), (Cheng De-ju, 2014).
Photodynamic Therapy Applications
Some compounds, structurally related to "this compound," have been synthesized and characterized for their potential applications in photodynamic therapy (PDT). Specifically, new zinc phthalocyanine compounds have been developed, showing high singlet oxygen quantum yield and significant photodynamic therapy potential due to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These features suggest their potential utility as Type II photosensitizers for cancer treatment in PDT (M. Pişkin, E. Canpolat, & Ö. Öztürk, 2020).
Antioxidant and Anticholinesterase Activity
Another area of application involves the synthesis and evaluation of sulfonyl hydrazones having piperidine derivatives for their antioxidant capacity and anticholinesterase activity. These compounds have been characterized by various spectroscopic techniques, and their biological activities have been assessed through multiple assays, highlighting the significance of structural features in modulating biological activity. This research underscores the potential therapeutic applications of such compounds, including their role in managing oxidative stress-related disorders and cholinesterase inhibition, which is relevant in the treatment of Alzheimer's disease (Nurcan Karaman et al., 2016).
Properties
IUPAC Name |
N-[2-[(2E)-2-[(4-bromophenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-piperidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23BrN4O4S/c22-18-8-4-16(5-9-18)14-24-25-20(27)15-23-21(28)17-6-10-19(11-7-17)31(29,30)26-12-2-1-3-13-26/h4-11,14H,1-3,12-13,15H2,(H,23,28)(H,25,27)/b24-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSZDPDBDPXSJKM-ZVHZXABRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC(=O)NN=CC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC(=O)N/N=C/C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23BrN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.